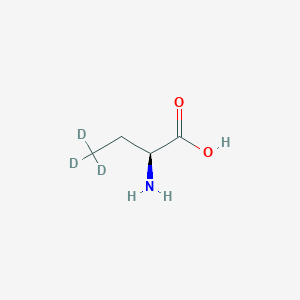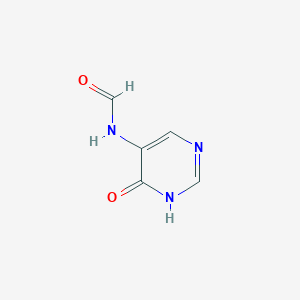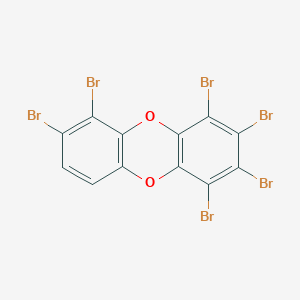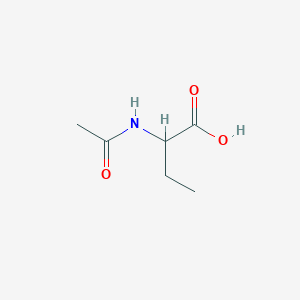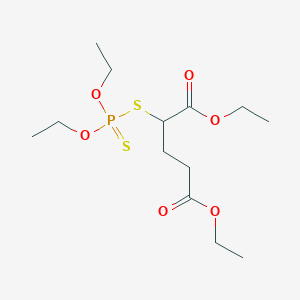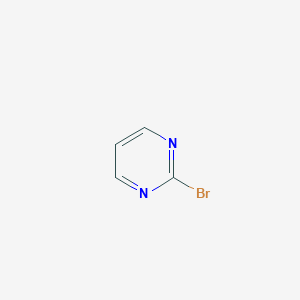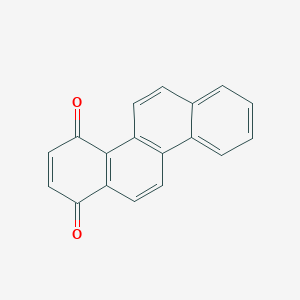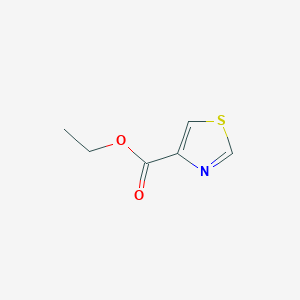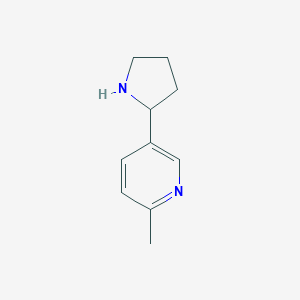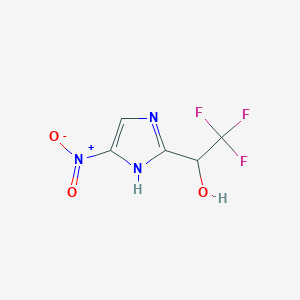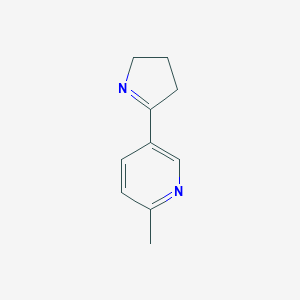
Bromopropylmagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromopropylmagnesium, or Bromo-Mg, is an organomagnesium compound which is widely used in organic synthesis. It is a versatile reagent which is used in a variety of reactions, such as Grignard reactions, Wittig reactions, and aldol condensations. It is also used as a catalyst in some polymerization reactions. Bromo-Mg is typically prepared by the reaction of magnesium metal with bromopropyl bromide, a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Selective Halide-Magnesium Exchange
One application involves the selective halide-magnesium exchange in aromatic halides bearing sensitive functional groups. This process allows for the formation of Grignard reagents, which are subsequently used to synthesize arylboronic acids in good to excellent yields. This method showcases the ability of bromopropylmagnesium analogs to engage in selective transformations while preserving labile functional groups (Wang et al., 2006).
Synthesis of Pyridylselenium Compounds
Another application includes the one-pot synthesis of pyridylselenium compounds through bromine-magnesium exchange under non-cryogenic conditions. This technique highlights the utility of this compound analogs in facilitating the synthesis of unsymmetrical organic selenium compounds, which are of interest due to their unique properties and potential applications in organic electronics and catalysis (Bhasin et al., 2005).
Preparation of Functionalized Alkenylmagnesium Bromides
Functionalized alkenylmagnesium bromides can be prepared via a smooth bromine–magnesium exchange, showcasing the reactivity and application of this compound analogs in creating new organomagnesium species. These species can then react with various electrophiles to produce diverse organic compounds, highlighting the versatility of organomagnesium reagents in synthetic organic chemistry (Thibonnet & Knochel, 2000).
Wirkmechanismus
Propylmagnesium Bromide, also known as n-propylmagnesium bromide or Bromopropylmagnesium, is an organomagnesium compound with the chemical formula C3H7BrMg . It is a Grignard reagent, a class of reagents named after the French chemist Victor Grignard .
Target of Action
The primary targets of Propylmagnesium Bromide are carbonyl compounds such as ketones, aldehydes, and esters . These compounds have a polar carbonyl group (C=O), which is electrophilic and thus susceptible to attack by nucleophiles like the Grignard reagent .
Mode of Action
Propylmagnesium Bromide acts as a nucleophile, donating its negatively charged carbon atom to the electrophilic carbon atom of the carbonyl group in the target molecule . This nucleophilic addition reaction results in the formation of an alkoxide intermediate, which can then be protonated to yield an alcohol .
Biochemical Pathways
The reaction of Propylmagnesium Bromide with carbonyl compounds is a key step in many synthetic pathways for producing alcohols . The resulting alcohols can be primary, secondary, or tertiary, depending on the nature of the carbonyl compound .
Pharmacokinetics
It’s worth noting that grignard reagents are generally sensitive to moisture and must be prepared and used under anhydrous conditions .
Result of Action
The reaction of Propylmagnesium Bromide with a carbonyl compound results in the formation of an alcohol . This transformation is a fundamental and widely used method for the synthesis of alcohols in organic chemistry .
Action Environment
The efficacy and stability of Propylmagnesium Bromide are highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and thus must be prepared and handled under anhydrous and inert conditions . They are typically used in solvents such as diethyl ether or tetrahydrofuran .
Eigenschaften
IUPAC Name |
magnesium;propane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPKMAWLOMPRS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927-77-5 |
Source


|
| Record name | Bromopropylmagnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopropylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

